N6-Benzoyladenosine

Quality Control Analytical Chemistry Chemical Identity Verification

Why N6-Benzoyladenosine? The benzoyl protecting group possesses distinct ammonolytic deprotection kinetics unavailable with isopentenyl, benzyl, or acetyl N6-substituents. Substitution risks incomplete deprotection or N6-modification artifacts that compromise RNA oligonucleotide integrity. This compound is also the essential intermediate for photocatalytic oxidative cyclization—where the benzoyl group directs reaction regioselectivity—and the starting material for 15N-labeled adenosine internal standards used in quantitative LC-MS/MS metabolomics. Choose Bz-rA (CAS 4546-55-8) for proven compatibility with established solid-phase RNA synthesis protocols.

Molecular Formula C17H17N5O5
Molecular Weight 371.3 g/mol
CAS No. 4546-55-8
Cat. No. B150713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyladenosine
CAS4546-55-8
Molecular FormulaC17H17N5O5
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1
InChIKeyNZDWTKFDAUOODA-CNEMSGBDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyladenosine (CAS 4546-55-8): Procurement-Grade Nucleoside Intermediate with Defined Physicochemical Specifications


N6-Benzoyladenosine (CAS 4546-55-8, Bz-rA) is an N6-protected purine nucleoside derivative of adenosine with a benzoyl moiety replacing the hydrogen atom at the exocyclic N6 position . The compound exists as a solid with a molecular weight of 371.35 g/mol and empirical formula C17H17N5O5, typically supplied at purity specifications of ≥95% to ≥99.5% by HPLC . Its melting point is reported at 141–145 °C (or 153 °C depending on the analytical method), with a specific optical rotation [α]D of approximately −48° to −49° (c=1% in DMSO) . As an N6-protected adenosine, it serves primarily as a synthetic intermediate in oligonucleotide chemistry rather than as a direct bioactive agent .

Why N6-Benzoyladenosine Cannot Be Replaced by Other N6-Protected Adenosine Analogs


N6-Benzoyladenosine is not functionally interchangeable with other N6-protected adenosine derivatives due to the distinct electronic and steric properties conferred by the benzoyl group versus alkyl (e.g., isopentenyl), benzyl, or other acyl (e.g., acetyl) substitutions at the N6 position . In oligonucleotide synthesis, the benzoyl protecting group demonstrates a specific deprotection profile under standard basic conditions (e.g., concentrated aqueous ammonia) that differs kinetically from other N-acyl protecting groups; improper substitution can lead to incomplete deprotection, sequence failure, or N6-modification artifacts in the final oligoribonucleotide product [1]. Furthermore, the benzoyl moiety imparts different solubility characteristics in organic solvents commonly used for coupling reactions, directly affecting reaction yields and the feasibility of purification protocols .

N6-Benzoyladenosine: Quantitative Comparative Data for Scientific Procurement Decisions


Physical Property Benchmarking: Melting Point and Optical Rotation of N6-Benzoyladenosine for Identity Verification

For incoming quality control and identity confirmation, N6-Benzoyladenosine possesses a well-defined melting point of 141–145 °C (or 153 °C via alternative methods) and a specific optical rotation [α]D of −48° to −49° (c=1% in DMSO). These parameters provide clear, instrumentally verifiable differentiation from close structural analogs such as N6-Benzyladenosine (CAS 4294-16-0), which has a reported melting point of 184–186 °C [1][2][3].

Quality Control Analytical Chemistry Chemical Identity Verification

N6-Benzoyladenosine as a Standard N6-Protecting Group Intermediate in Oligoribonucleotide Synthesis

N6-Benzoyladenosine is a canonical building block in the phosphoramidite method for oligoribonucleotide synthesis, where the benzoyl group serves as the standard N6-protecting group to prevent undesired branching reactions at the exocyclic amine during chain elongation . This application is well-documented, with the compound used directly as a protected nucleoside starting material in the synthesis of defined RNA sequences [1]. In contrast, alternative N6-protected adenosines (e.g., N6-acetyl or N6-isobutyryl) exhibit different deprotection kinetics and may not be compatible with the standardized deprotection protocols optimized for benzoyl in automated synthesizers [2].

Oligonucleotide Synthesis Nucleic Acid Chemistry RNA Therapeutics

Pharmacological Tool Selectivity: The N6-Benzoyl-cAMP Analog as a PKA-Specific Activator

In the study of cyclic AMP (cAMP) signaling, the derivative N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is utilized as a cell-permeable, selective activator of Protein Kinase A (PKA) . This specificity is crucial for dissecting the divergent roles of PKA versus Epac (Exchange Protein directly Activated by cAMP), another major cAMP effector. In a direct comparative functional assay in cardiac myocytes, 6-Bnz-cAMP was used to selectively activate PKA, while 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-CPT-2'-O-Me-cAMP) was used to selectively activate Epac [1]. This allowed for the distinct, quantitative analysis of PKA-dependent versus Epac-dependent signaling on gap junction neoformation and other cellular processes [2].

Signal Transduction cAMP Signaling Protein Kinase A

Procurement-Relevant Application Scenarios for N6-Benzoyladenosine


Solid-Phase Oligoribonucleotide Synthesis: Integration into Automated Workflows

This is the primary and most validated application for N6-Benzoyladenosine. Procure this compound when your research or production requires a reliable N6-protected adenosine phosphoramidite building block for the solid-phase synthesis of RNA oligonucleotides. It is the industry-standard protecting group for the exocyclic amine of adenosine in this context, ensuring compatibility with established deprotection protocols (e.g., treatment with concentrated aqueous ammonia at 55 °C) [1]. Using an alternative protecting group without re-optimizing the entire synthesis cycle risks incomplete deprotection and contamination of the final oligonucleotide product.

Synthesis of Photocatalytically Generated Heterocyclic Scaffolds

N6-Benzoyladenosine is specifically employed as a synthetic intermediate in photocatalytic oxidative cyclization reactions . The N6-benzoyl group plays a dual role: it protects the ribose moiety to direct the cyclization pathway and also participates in the efficient construction of complex heterocyclic skeletons under photochemical conditions [1]. This application leverages the specific electronic and steric properties of the benzoyl group, which would not be replicated by smaller or more electron-rich N6-substituents. Procure this compound if your research involves photochemical methods for constructing modified nucleoside analogs.

Chemical Biology Research: Selective Activation of the PKA/cAMP Pathway

As supported by the evidence in Section 3, procure the derivative N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) when your experimental design requires the selective and cell-permeable activation of Protein Kinase A (PKA) to dissect its role relative to other cAMP effectors like Epac [2]. This reagent is essential for studies in cardiovascular biology, neuroscience, and immunology where cAMP signaling is bifurcated, enabling the quantitative assessment of PKA-specific contributions to cellular processes such as cytokine production, gap junction formation, and exocytosis [2].

Synthesis of Isotopically Labeled Adenosine Derivatives

N6-Benzoyladenosine serves as a key intermediate in the efficient synthesis of stable isotope-labeled adenosines, such as [6-15NH2]-N6-benzoyladenosine and [1-15N,6-15NH2]-N6-benzoyladenosine [3]. These labeled compounds are critical internal standards for mass spectrometry-based quantification of nucleosides and their metabolites in biological samples. Procure N6-Benzoyladenosine as the starting material if your application requires the production of 15N-labeled adenosine analogs for use in quantitative metabolomics or pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Benzoyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.